molecular formula C22H22N4O3 B2368461 4-(1,3,8,8-Tetramethyl-2,4,6-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinolin-5-yl)benzonitrile CAS No. 868143-84-4

4-(1,3,8,8-Tetramethyl-2,4,6-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinolin-5-yl)benzonitrile

Cat. No.: B2368461
CAS No.: 868143-84-4
M. Wt: 390.443
InChI Key: GKZYIAQUGGPEFM-UHFFFAOYSA-N
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Description

4-(1,3,8,8-Tetramethyl-2,4,6-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinolin-5-yl)benzonitrile is a useful research compound. Its molecular formula is C22H22N4O3 and its molecular weight is 390.443. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Mosquito Larvicidal Activity

A compound closely related to the one , synthesized by a similar process, has been shown to exhibit significant antimicrobial and antifungal activities against various bacterial and fungal strains. It has also demonstrated mosquito larvicidal activity against Culex quinquefasciatus larvae (Rajanarendar et al., 2010).

Anticancer and Radioprotective Agents

Synthesized derivatives of pyrimido[4,5-b]quinolin-10-yl-benzenesulfonamides, related to the chemical , have shown promising in vitro cytotoxic activity against cancer cells and demonstrated potential as anticancer and radioprotective agents (Ghorab et al., 2007).

Analgesic, Anti-inflammatory, and Anti-oxidant Properties

Another similar compound group has been explored for its potential analgesic, anti-inflammatory, anti-oxidant, and anti-microbial activities. Certain derivatives exhibited significant activity towards gram-negative and gram-positive bacteria and demonstrated more potent anti-inflammatory and analgesic activities than other derivatives (El-Gazzar et al., 2009).

Synthesis and Chemical Reactivity

The synthesis and chemical reactivity of tetrahydrothieno[3,2-b]quinoline derivatives, which are structurally related to the chemical , have been extensively studied, demonstrating diverse chemical reactions and potential applications in organic chemistry (Abu‐Hashem et al., 2021).

Structural Analysis and Synthesis

Studies on benzimidazole compounds and related cyclic benzimidazole analogues like benzimidazo[1,2-a]quinolines have provided insights into their synthesis and molecular structures. These investigations contribute to understanding the potential antitumor properties of these compounds (Hranjec et al., 2009).

Anti-Inflammatory and Anticancer Activities

A study focusing on the one-pot synthesis of 2-thioxopyrimido[4,5-b]quinoline and its derivatives revealed significant anti-inflammatory and anticancer activities. Some compounds exhibited comparable anti-inflammatory activity to standard drugs and showed a maximum cytotoxic effect against human cancer cell lines (Hafez et al., 2016).

Properties

IUPAC Name

4-(1,3,8,8-tetramethyl-2,4,6-trioxo-5,7,9,10-tetrahydropyrimido[4,5-b]quinolin-5-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3/c1-22(2)9-14-17(15(27)10-22)16(13-7-5-12(11-23)6-8-13)18-19(24-14)25(3)21(29)26(4)20(18)28/h5-8,16,24H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKZYIAQUGGPEFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)N(C(=O)N(C3=O)C)C)C4=CC=C(C=C4)C#N)C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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